(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Overview
Description
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a chiral compound with a unique oxetane ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the trichloromethyl group and the oxetane ring imparts unique chemical properties to this compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method includes the use of trichloromethyl carbinols, which are oxidized to form the desired oxetanone. The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to ensure the formation of the oxetane ring.
Industrial Production Methods
Industrial production of ®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone may involve large-scale oxidation processes using trichloromethyl carbinols as starting materials. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the trichloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These interactions can affect biological pathways and chemical processes, making the compound valuable for research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(dichloromethyl)-2-oxetanone
- 4-Methyl-4-(bromomethyl)-2-oxetanone
- 4-Methyl-4-(chloromethyl)-2-oxetanone
Uniqueness
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and stability. This makes it different from other similar compounds that may have different halogen substituents or lack the chiral center.
Properties
IUPAC Name |
(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJBPXTAZJPGX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)O1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)O1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416064 | |
Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93239-42-0 | |
Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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